molecular formula C25H28N4O2 B3005633 N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide CAS No. 1319203-77-4

N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide

Cat. No.: B3005633
CAS No.: 1319203-77-4
M. Wt: 416.525
InChI Key: CQBMGBVEZBXWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C25H28N4O2 and its molecular weight is 416.525. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Receptor Binding

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, has shown potent and selective antagonist activity for the CB1 cannabinoid receptor. Research using molecular orbital methods and pharmacophore models has contributed to understanding its interaction with cannabinoid receptors, suggesting its role in developing therapies targeting these receptors (Shim et al., 2002).

Synthesis and Structural Analysis

The synthesis of related compounds, such as chlorantraniliprole starting from 3-methyl-2-nitrobenzoic acid, through esterification, reduction, chlorination, and aminolysis, demonstrates the chemical versatility and potential for producing structurally diverse derivatives with varying biological activities (Chen Yi-fen et al., 2010).

Metabolic and Pharmacokinetic Studies

Research on the identification of human metabolites and the investigation of transporter-mediated renal and hepatic excretion of metabolites provides insight into the pharmacokinetics and potential therapeutic applications of compounds like YM758, an If channel inhibitor (Umehara et al., 2009).

Antagonistic Properties and Selectivity

Studies on compounds like SR141716A and NESS 0327 have demonstrated selectivity and potency as CB1 receptor antagonists, highlighting their potential in medical research and therapeutic applications targeting cannabinoid receptors (Ruiu et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. Compounds containing pyrazole rings are found in a variety of pharmaceuticals and agrochemicals, so this compound could potentially be of interest in these areas .

Properties

IUPAC Name

N-[1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-16-8-9-20(18(3)14-16)22-15-23(28-27-22)25(31)29-12-10-19(11-13-29)26-24(30)21-7-5-4-6-17(21)2/h4-9,14-15,19H,10-13H2,1-3H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBMGBVEZBXWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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